molecular formula C18H34O2 B13971480 Methyl (E)-14-methylhexadec-8-enoate CAS No. 56941-91-4

Methyl (E)-14-methylhexadec-8-enoate

Cat. No.: B13971480
CAS No.: 56941-91-4
M. Wt: 282.5 g/mol
InChI Key: KXKSZSXMFYJWFU-FNORWQNLSA-N
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Description

Methyl (E)-14-methylhexadec-8-enoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its long carbon chain and the presence of a double bond in the E-configuration, which can influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-14-methylhexadec-8-enoate can be synthesized through various methods. One common approach involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the transesterification of triglycerides derived from natural oils and fats. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to produce the ester.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-14-methylhexadec-8-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (E)-14-methylhexadec-8-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving lipid metabolism and signaling.

    Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl (E)-14-methylhexadec-8-enoate depends on its specific application. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and signaling pathways. The ester group can also undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl tert-butyl ether: Another ester with different structural properties and applications.

    Methyl isocyanate: A compound with a similar methyl group but different reactivity and applications.

Uniqueness

Methyl (E)-14-methylhexadec-8-enoate is unique due to its long carbon chain and the presence of a double bond in the E-configuration. This structural feature imparts specific chemical reactivity and physical properties that distinguish it from other esters.

Properties

CAS No.

56941-91-4

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

methyl (E)-14-methylhexadec-8-enoate

InChI

InChI=1S/C18H34O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h5,7,17H,4,6,8-16H2,1-3H3/b7-5+

InChI Key

KXKSZSXMFYJWFU-FNORWQNLSA-N

Isomeric SMILES

CCC(C)CCCC/C=C/CCCCCCC(=O)OC

Canonical SMILES

CCC(C)CCCCC=CCCCCCCC(=O)OC

Origin of Product

United States

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